molecular formula C41H65N5O7S B15136284 (2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid

(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid

Cat. No.: B15136284
M. Wt: 772.1 g/mol
InChI Key: ACRSOTAEOXNROB-WPIAVMABSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple chiral centers, making it an interesting subject for stereochemical studies. Its structure includes a hydroxyphenyl group, a thiazole ring, and a piperidine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the hydroxyphenyl group, followed by the construction of the thiazole ring and the piperidine moiety. Key steps include:

    Formation of the hydroxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions, using reagents such as phenol and appropriate electrophiles.

    Construction of the thiazole ring: This involves the cyclization of a thioamide with an α-haloketone under acidic conditions.

    Synthesis of the piperidine moiety: This can be done through the hydrogenation of pyridine derivatives or by using reductive amination techniques.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the stereochemistry and overall integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound (2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The thiazole ring can be reduced under catalytic hydrogenation conditions to form dihydrothiazoles.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas with palladium on carbon catalyst

    Nucleophiles: Alkyl halides, amines

Major Products

    Quinones: Formed from the oxidation of the hydroxyphenyl group

    Dihydrothiazoles: Formed from the reduction of the thiazole ring

    N-alkylated derivatives: Formed from nucleophilic substitution reactions involving the piperidine moiety

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it an excellent candidate for studying stereochemical effects and reaction mechanisms.

Biology

In biology, the compound may be investigated for its potential as a biochemical probe. Its ability to interact with various biological targets, such as enzymes and receptors, can provide insights into cellular processes and pathways.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest that it may have activity against certain diseases, such as cancer or infectious diseases. Preclinical studies would be necessary to evaluate its efficacy and safety.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties may also make it suitable for use in specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s binding to these targets can modulate their activity, leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid analogs: Compounds with similar structures but slight modifications in functional groups or stereochemistry.

    Thiazole-containing compounds: Molecules that feature the thiazole ring, which is a common motif in many biologically active compounds.

    Piperidine derivatives: Compounds that contain the piperidine moiety, which is often found in pharmaceuticals and natural products.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and chiral centers. This complexity provides a rich platform for studying various chemical and biological phenomena, making it a valuable compound for research and development.

Properties

Molecular Formula

C41H65N5O7S

Molecular Weight

772.1 g/mol

IUPAC Name

(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C41H65N5O7S/c1-9-19-46(40(50)36(27(6)11-3)44-38(49)33-14-12-13-20-45(33)8)34(26(4)5)24-35(53-21-10-2)39-43-32(25-54-39)37(48)42-30(22-28(7)41(51)52)23-29-15-17-31(47)18-16-29/h15-18,25-28,30,33-36,47H,9-14,19-24H2,1-8H3,(H,42,48)(H,44,49)(H,51,52)/t27-,28-,30+,33+,34+,35+,36-/m0/s1

InChI Key

ACRSOTAEOXNROB-WPIAVMABSA-N

Isomeric SMILES

CCCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OCCC)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]3CCCCN3C

Canonical SMILES

CCCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.